tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate
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Overview
Description
tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is a heterocyclic compound that contains both pyrrole and pyrazine rings.
Preparation Methods
The synthesis of tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate typically involves the reaction of pyrrole derivatives with brominating agents under controlled conditions. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective bromination .
Chemical Reactions Analysis
tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atoms.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are important in the treatment of various cancers and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: This compound is also used as a kinase inhibitor and has similar applications in medicinal chemistry.
6-Amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles: These compounds are used in the synthesis of various heterocyclic structures and have applications in materials science and biological studies.
The uniqueness of this compound lies in its specific bromination pattern, which allows for selective reactions and the formation of complex structures.
Properties
Molecular Formula |
C11H11Br2N3O2 |
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Molecular Weight |
377.03 g/mol |
IUPAC Name |
tert-butyl 2,7-dibromopyrrolo[2,3-b]pyrazine-5-carboxylate |
InChI |
InChI=1S/C11H11Br2N3O2/c1-11(2,3)18-10(17)16-5-6(12)8-9(16)14-4-7(13)15-8/h4-5H,1-3H3 |
InChI Key |
BHDDCDXGLYHPBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=NC(=CN=C21)Br)Br |
Origin of Product |
United States |
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